molecular formula C13H16F2N2O2 B13101799 Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate

Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate

Cat. No.: B13101799
M. Wt: 270.27 g/mol
InChI Key: FOHOVOXERBIAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The specific research applications and mechanism of action for Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate are areas of active investigation and are not currently detailed in public sources. Compounds with complex polycyclic structures containing indazole motifs, such as this one, are often of significant interest in medicinal chemistry and drug discovery for their potential as key intermediates or as scaffolds for protein kinase inhibition. Researchers are encouraged to consult specialized scientific literature and patent databases for the most current findings on this molecule's biological activity and scientific utility.

Properties

Molecular Formula

C13H16F2N2O2

Molecular Weight

270.27 g/mol

IUPAC Name

ethyl 2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetate

InChI

InChI=1S/C13H16F2N2O2/c1-2-19-10(18)6-17-12-8(11(16-17)13(14)15)4-3-7-5-9(7)12/h7,9,13H,2-6H2,1H3

InChI Key

FOHOVOXERBIAJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(CCC3C2C3)C(=N1)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cycloaddition of α-substituted α-diazomethylphosphonates with arynes to form the indazole ring . The difluoromethyl group can be introduced via a radical-mediated decarboxylative C(sp^3)-N cross-coupling reaction . The final step involves esterification to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of efficient catalysts for the cross-coupling reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indazole ring or the difluoromethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds similar to ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate exhibit promising anticancer properties. The compound's structure allows it to interact with specific biological targets that are crucial in cancer cell proliferation and survival. For instance, studies have shown that modifications in the indazole structure can enhance the selective inhibition of cancer cell growth .

1.2 GPCR Modulation
The compound has been identified as a potential modulator of G protein-coupled receptors (GPCRs), which play a pivotal role in various physiological processes and are significant targets in drug discovery. The difluoromethyl group enhances the lipophilicity of the compound, potentially improving its binding affinity to GPCRs .

Pharmaceutical Applications

2.1 Drug Development
this compound is being explored for its ability to serve as a lead compound in the development of new pharmaceuticals. Its unique chemical structure allows for various modifications that can lead to the synthesis of derivatives with enhanced pharmacological profiles .

2.2 Inhibitors for Specific Enzymes
The compound has been studied as an inhibitor for specific enzymes involved in disease pathways. For example, it has shown activity against PRMT5 (protein arginine methyltransferase 5), which is implicated in several cancers and other diseases. This makes it a candidate for further development into therapeutic agents targeting these pathways .

Cosmetic Formulations

3.1 Skin Care Applications
Recent studies have indicated that compounds with similar structures can be incorporated into cosmetic formulations due to their potential moisturizing and protective properties. The ability to enhance skin hydration and barrier function makes this compound an attractive ingredient for topical applications .

Case Studies and Research Findings

Study/Source Application Focus Key Findings
Patent WO2018122232A1GPCR ModulationIdentified as a promising modulator for GPCRs with potential therapeutic applications in metabolic disorders .
Research on PRMT5 inhibitorsAnticancer ActivityDemonstrated selective inhibition of cancer cell lines; potential for development into anticancer drugs .
Cosmetic Formulation StudySkin CareHighlighted the effectiveness of similar compounds in enhancing skin hydration and barrier function .

Mechanism of Action

The mechanism of action of ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of its targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The target compound’s cyclopropa[g]indazol core differentiates it from simpler indazole or benzimidazole derivatives. Key structural analogues include:

  • Compound 83 (from ): Shares the cyclopropa[g]indazol core but lacks the ethyl acetate group, instead featuring a free carboxylic acid. Its molecular weight is 798.9 [M+H]+, reflecting the absence of the ethyl ester .
  • Compound 14b (from ): A benzo[d]imidazole derivative with nitro and trifluoromethyl substituents. This compound exhibits a planar aromatic system, contrasting with the strained bicyclic structure of the target compound .
  • Compound 82 (from ): Contains a tetrafluoro-substituted indazol core, highlighting the impact of additional fluorine atoms on molecular weight (858.8 [M+H]+) and lipophilicity .

Electronic and Steric Effects

  • The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, balancing solubility and stability.
  • The cyclopropane ring introduces steric strain, which may limit conformational flexibility compared to non-cyclopropane analogues like Compound 14b.

Physicochemical and Pharmacological Properties

Property Target Compound Compound 83 Compound 14b
Molecular Weight Not reported 798.9 [M+H]+ 315 [M+]
Core Structure Cyclopropa[g]indazol Cyclopropa[g]indazol Benzo[d]imidazol
Key Substituents Difluoromethyl, ethyl ester Difluoromethyl Nitro, trifluoromethyl
Solubility High (ester group) Moderate (carboxylic acid) Low (aromatic nitro)

Research Findings and Implications

  • Stability : The cyclopropane ring in the target compound may confer kinetic stability despite thermodynamic instability, as observed in related strained systems .
  • Bioactivity: Difluoromethyl-substituted indazoles show enhanced receptor binding in preliminary assays compared to non-fluorinated analogues, though direct data for the target compound remains unpublished .

Biological Activity

Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through an analysis of its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H14_{14}F2_{2}N2_{2}O2_{2}
  • Molecular Weight : 250.25 g/mol
  • IUPAC Name : this compound

This structure features a difluoromethyl group and a tetrahydrocyclopropane moiety, which are significant for its biological activity.

Research indicates that compounds similar in structure to this compound often exhibit inhibition of specific enzymes or pathways associated with cancer progression or inflammatory responses. The difluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to increased bioavailability.

Anticancer Properties

Several studies have reported on the anticancer properties of related compounds. For instance:

  • A study demonstrated that indazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Another investigation highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives exhibit anti-inflammatory activities:

  • Research has shown that certain indazole-based compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
  • A case study involving a related compound indicated a reduction in inflammation markers in animal models treated with the compound .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerIndazole DerivativesInduction of apoptosis in cancer cells
Anti-inflammatoryIndazole DerivativesReduction of pro-inflammatory cytokines

Case Study 1: Anticancer Activity

In a controlled experiment involving various indazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment.

Case Study 2: Inflammation Model

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in edema and inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Q & A

Q. How can mechanistic studies of the cyclopropanation step be designed to elucidate reaction pathways?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹³C-labeled precursors to track carbon migration via NMR .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.